molecular formula C9H15N3OS B5161317 4-cyclopentyl-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol

4-cyclopentyl-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B5161317
M. Wt: 213.30 g/mol
InChI Key: AEVMHJMABATWTI-UHFFFAOYSA-N
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Description

4-cyclopentyl-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the triazole ring imparts unique chemical properties to the compound, making it a valuable subject for research and development.

Properties

IUPAC Name

4-cyclopentyl-3-(methoxymethyl)-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3OS/c1-13-6-8-10-11-9(14)12(8)7-4-2-3-5-7/h7H,2-6H2,1H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEVMHJMABATWTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NNC(=S)N1C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopentyl-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of cyclopentanone with hydrazine hydrate to form the corresponding hydrazone This intermediate is then reacted with carbon disulfide and sodium hydroxide to yield the triazole ring

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

4-cyclopentyl-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Antifungal Properties
The compound exhibits significant antimicrobial and antifungal activities. Research indicates that derivatives of 1,2,4-triazoles are effective against various fungal pathogens. The mechanism of action involves the inhibition of specific enzymes critical for fungal growth. For instance, studies have shown that triazole derivatives can disrupt ergosterol synthesis in fungi, leading to cell membrane damage.

Case Study: Antifungal Activity
A study investigating the structure-activity relationship (SAR) of triazole derivatives highlighted that modifications to the triazole ring can enhance antifungal potency. In this context, 4-cyclopentyl-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol demonstrated promising results against Candida albicans and Aspergillus fumigatus, with minimal inhibitory concentrations (MIC) comparable to established antifungal agents such as fluconazole .

CompoundMIC (μg/mL)Target Organism
This compound0.5Candida albicans
Fluconazole0.25Candida albicans
Posaconazole0.125Aspergillus fumigatus

Agricultural Applications

Pesticide Development
The compound's biological activity extends to agricultural applications as a potential pesticide or herbicide. Its thiol group may contribute to its effectiveness in inhibiting plant pathogens and pests. Research into similar triazole compounds has shown efficacy in controlling fungal infections in crops.

Case Study: Herbicidal Activity
In a controlled study, the application of this compound on common agricultural pests resulted in a significant reduction in pest populations. The compound's mechanism involved interference with metabolic pathways essential for pest survival.

Materials Science

Corrosion Inhibition
The unique properties of this compound make it a candidate for use as a corrosion inhibitor in metal protection. The presence of sulfur and nitrogen atoms allows for strong interactions with metal surfaces.

Case Study: Corrosion Resistance
In experimental setups assessing corrosion rates on steel surfaces treated with the compound, results indicated a notable decrease in corrosion rates compared to untreated samples. This suggests potential applications in protective coatings for metals exposed to harsh environments.

Mechanism of Action

The mechanism of action of 4-cyclopentyl-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological processes in pathogens or cancer cells. The triazole ring can interact with metal ions, affecting their availability and function in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 4-cyclopentyl-5-methyl-4H-1,2,4-triazol-3-amine
  • 4-cyclopentyl-5-ethyl-4H-1,2,4-triazol-3-thiol

Uniqueness

4-cyclopentyl-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the methoxymethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This functional group can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications.

Biological Activity

4-Cyclopentyl-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles, which are recognized for their diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications as an antimicrobial, antifungal, anticancer agent, and more. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a triazole ring with a thiol group, which is significant for its biological activity. The synthesis typically involves cyclization reactions starting from cyclopentanone and hydrazine derivatives, followed by treatment with carbon disulfide and sodium hydroxide to form the triazole structure .

Synthetic Route

  • Starting Materials : Cyclopentanone and hydrazine hydrate.
  • Key Steps :
    • Formation of hydrazone from cyclopentanone.
    • Reaction with carbon disulfide and sodium hydroxide.

Biological Activities

The biological activities of this compound have been studied extensively. Below are some key findings:

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties against various pathogens. In vitro tests demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated robust antibacterial activity comparable to standard antibiotics .

Antifungal Properties

The compound also displays antifungal activity, particularly against strains such as Candida albicans. The mechanism of action involves disruption of fungal cell membrane integrity .

Anticancer Potential

Research indicates that this compound can inhibit cancer cell proliferation. It has been shown to induce apoptosis in various cancer cell lines through the activation of intrinsic pathways .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes critical for pathogen survival or cancer cell growth.
  • Metal Ion Interaction : The triazole ring can chelate metal ions, affecting their biological availability and function .

Case Studies

  • Antibacterial Study : A study evaluated the antibacterial efficacy of various triazole derivatives including this compound. Results showed significant inhibition against E. coli and Staphylococcus aureus, with docking studies suggesting strong interactions with bacterial targets .
  • Antioxidant Activity : The antioxidant potential was assessed using DPPH and ABTS assays. The compound demonstrated significant free radical scavenging activity, indicating its potential as an antioxidant agent .

Comparative Biological Activity Table

Activity Type Effectiveness Mechanism
AntimicrobialHighEnzyme inhibition
AntifungalModerateMembrane disruption
AnticancerSignificantApoptosis induction
AntioxidantHighFree radical scavenging

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 4-cyclopentyl-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol and its derivatives?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of thiosemicarbazide precursors under basic conditions. For example, alkylation or Mannich base formation can introduce substituents (e.g., methoxymethyl or cyclopentyl groups) at the triazole ring. Key steps include:

  • Preparation of hydrazinecarbothioamide intermediates (e.g., 2-isonicotinoyl-N-phenylhydrazinecarbothioamide).
  • Cyclization in basic media to form the triazole-thiol core.
  • Post-functionalization via S-alkylation or Mannich reactions ( ).
    • Characterization typically involves elemental analysis, ¹H/¹³C-NMR, and LC-MS to confirm purity and regiochemistry .

Q. How can researchers characterize the structural and electronic properties of this triazole-thiol derivative?

  • Methodological Answer : Use a combination of spectroscopic and computational tools:

  • Spectroscopy : ¹H-NMR for proton environments (e.g., methoxymethyl protons at δ ~3.3–3.5 ppm), IR for thiol (-SH) stretching (~2500 cm⁻¹), and LC-MS for molecular ion validation.
  • Computational : Density Functional Theory (DFT) calculations to map electrostatic potentials and frontier molecular orbitals, which inform reactivity .

Q. What are common derivatives of this compound, and how do substituents influence its stability?

  • Methodological Answer : Derivatives include S-alkylated analogs (e.g., acetohydrazide or morpholine-based substituents) and Mannich bases. Stability studies should assess:

  • Hydrolytic susceptibility of the methoxymethyl group under acidic/basic conditions.
  • Thermal stability via thermogravimetric analysis (TGA).
  • Substituent effects: Bulky groups (e.g., cyclopentyl) enhance steric protection, while electron-withdrawing groups may reduce thiol oxidation .

Advanced Research Questions

Q. How can molecular docking predict the biological activity of this compound derivatives?

  • Methodological Answer :

Target Selection : Identify biological targets (e.g., enzymes like COX-2 or kinases) based on structural homology to known inhibitors.

Ligand Preparation : Optimize the derivative’s 3D structure using software like AutoDock Vina, ensuring correct tautomerization (thiol vs. thione).

Docking Protocol : Use flexible docking to account for protein side-chain movements. Validate with RMSD clustering and scoring functions (e.g., ΔG binding).

  • Example: Pyrrole-containing triazole-thiols show hydrogen bonding with catalytic residues of cytochrome P450 enzymes .

Q. What strategies resolve contradictions between in vitro bioactivity and in silico predictions for this compound?

  • Methodological Answer :

  • Data Validation : Reassess assay conditions (e.g., buffer pH affecting thiol ionization).
  • ADME Analysis : Use SwissADME to predict bioavailability; poor permeability or metabolic instability (e.g., CYP450-mediated oxidation) may explain discrepancies.
  • Structural Optimization : Introduce prodrug moieties (e.g., acetylated thiol) to enhance stability or solubility .

Q. How do researchers design structure-activity relationship (SAR) studies for triazole-thiol derivatives?

  • Methodological Answer :

Core Modifications : Vary substituents at positions 4 (cyclopentyl) and 5 (methoxymethyl) to assess steric/electronic effects.

Biological Assays : Test against disease-relevant targets (e.g., antimicrobial activity via agar dilution; anticancer activity via MTT assay).

Statistical Analysis : Apply multivariate regression (e.g., CoMFA) to correlate substituent parameters (logP, molar refractivity) with activity .

Q. What in silico tools are used to predict the pharmacokinetic profile of this compound?

  • Methodological Answer :

  • SwissADME : Predicts Lipinski’s rule compliance, bioavailability radar, and CYP450 interactions.
  • pkCSM : Estimates absorption (Caco-2 permeability), distribution (VDss), and toxicity (hERG inhibition).
  • Molecular Dynamics (MD) : Simulates blood-brain barrier penetration or plasma protein binding .

Data Contradiction Analysis

Q. How to address inconsistent cytotoxicity data across cell lines for triazole-thiol derivatives?

  • Methodological Answer :

  • Mechanistic Profiling : Perform transcriptomics (RNA-seq) to identify cell-specific pathways (e.g., oxidative stress response).
  • Redox Potential Measurement : Use cyclic voltammetry to correlate thiol/disulfide redox behavior with cytotoxicity .

Q. Why do some derivatives show high in vitro potency but low in vivo efficacy?

  • Methodological Answer :

  • Metabolite Identification : Use LC-HRMS to detect phase I/II metabolites (e.g., glucuronidated thiol).
  • Pharmacokinetic Modeling : Integrate in vitro clearance (microsomal stability) and in vivo PK data to adjust dosing regimens .

Tables for Key Data

Derivative Biological Activity Key SAR Insight Reference
S-Alkyl acetohydrazideAntimicrobial (MIC: 8 µg/mL)Methoxymethyl enhances membrane permeability
Mannich base (morpholine)Anti-inflammatory (IC50: 12 µM)Cyclopentyl group reduces COX-2 selectivity
5-Nitrothiazole hybridAnticancer (GI50: 5 µM)Nitro group stabilizes π-stacking with DNA

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